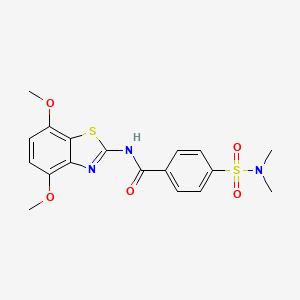

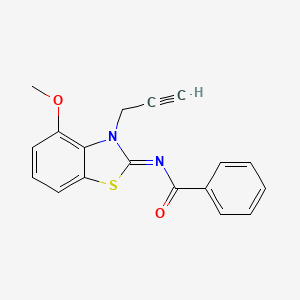

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide, commonly known as DB772, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. DB772 belongs to the class of benzothiazole sulfonamide derivatives and has been shown to exhibit promising anticancer properties in preclinical studies.

Aplicaciones Científicas De Investigación

Morphology Control in Solar Cells

Research has shown that the controlled morphology of polycarbazole-based heterojunction solar cells, where the use of dimethyl sulfoxide in solution leads to improved photovoltaic performance due to better domain structure and hole mobility. This highlights the compound's role in fine-tuning materials for solar cell applications, enhancing energy conversion efficiency (Chu et al., 2011).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for carbon steel in acidic solutions. The results indicate that these compounds offer high inhibition efficiency, potentially due to their ability to adsorb onto metal surfaces, thus preventing corrosion. This application is vital for industrial settings where metal preservation is critical (Hu et al., 2016).

Green Chemistry Synthesis

N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides, synthesized from benzohydrazides and carbonothioyldisulfanediyl diacetic acid in water, exemplify green chemistry applications. These syntheses are nearly quantitative and adhere to green chemistry principles by utilizing water as a solvent, underscoring the compound's role in environmentally friendly chemical processes (Horishny & Matiychuk, 2020).

Antimicrobial and Antioxidant Activities

Compounds based on the benzothiazole scaffold have been synthesized and evaluated for their antimicrobial and antioxidant activities. The synthesis of Schiff bases from sulfamethoxazole and substituted salicylaldehyde led to compounds showing inhibitory effects on several enzyme activities, suggesting potential applications in developing new antimicrobial and antioxidant agents (Alyar et al., 2019).

Synthesis of Heterocycles

The microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles has been explored, highlighting the compound's role in the construction of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. This method offers a versatile approach to building blocks for synthesizing novel heterocycles, which are crucial in pharmaceutical development (Darweesh et al., 2016).

Propiedades

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S2/c1-21(2)28(23,24)12-7-5-11(6-8-12)17(22)20-18-19-15-13(25-3)9-10-14(26-4)16(15)27-18/h5-10H,1-4H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETAWUIIIKZGLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2879990.png)

![5-[[1-[2-(2,4-Dimethylphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2879995.png)

![2-[[1-(3,3,3-Trifluoropropyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2879996.png)

![Tert-butyl N-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate](/img/structure/B2879997.png)

![(Z)-ethyl 1-benzyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2879999.png)

![(E)-4-chloro-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2880000.png)

![5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}pyridine-3-carboxamide](/img/structure/B2880002.png)

![Ethyl 5,5,7,7-tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2880006.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2880013.png)